REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH2:4][O:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([N+:12]([O-])=O)[C:7]=1[NH2:15].[OH-].[Na+]>C(OCC)(=O)C.C(O)C>[CH3:1][O:2][CH2:3][CH2:4][O:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([NH2:12])[C:7]=1[NH2:15] |f:1.2|
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Name
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2-(2-Methoxy-ethoxy)-6-nitro-phenylamine
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Quantity
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1 g
|
Type
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reactant
|
Smiles
|
COCCOC1=C(C(=CC=C1)[N+](=O)[O-])N
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Name
|
SnCl2 dihydrate
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Quantity
|
4.4 g
|
Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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the reaction mixture was heated
|
Type
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TEMPERATURE
|
Details
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to reflux for 6 h
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Duration
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6 h
|
Type
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ADDITION
|
Details
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were added
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Type
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FILTRATION
|
Details
|
the inorganic precipitate was filtered
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Type
|
WASH
|
Details
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washed extensivley with ethyl acetate
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Type
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EXTRACTION
|
Details
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The filtrate was extracted with exthyl acetate (3×100 ml)
|
Type
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DRY_WITH_MATERIAL
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Details
|
the combined organic layers were dried over MgSO4
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Type
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CUSTOM
|
Details
|
the solvents were removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The remaining product was pure enough for the next reaction step
|
Name
|
|
Type
|
|
Smiles
|
COCCOC1=C(C(=CC=C1)N)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |